
Lucifer yellow carbohydrazide dye(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lucifer yellow carbohydrazide dye(2-) is a highly fluorescent dye commonly used in biological and chemical research. It is known for its water solubility and ability to covalently link to surrounding biomolecules during aldehyde fixation. This dye is particularly favored for studying neuronal morphology due to its excitation/emission peaks at 428/536 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lucifer yellow carbohydrazide dye(2-) is synthesized by introducing a carbohydrazide group to the lucifer yellow dye. The synthetic route involves the reaction of lucifer yellow with hydrazine to form the carbohydrazide derivative. The reaction typically occurs under mild conditions, with the use of solvents like water or ethanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of lucifer yellow carbohydrazide dye(2-) involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and solvent concentration to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Lucifer yellow carbohydrazide dye(2-) undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the dye into its reduced forms.
Substitution: The carbohydrazide group allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. These reactions typically occur under ambient conditions, with the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of lucifer yellow carbohydrazide dye(2-), as well as substituted products where the carbohydrazide group is replaced by other functional groups .
Scientific Research Applications
Lucifer yellow carbohydrazide dye(2-) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Commonly used for intracellular staining and tracing neuronal pathways.
Medicine: Employed in diagnostic imaging and tracking cellular processes.
Industry: Utilized in the development of fluorescent markers and sensors
Mechanism of Action
The mechanism by which lucifer yellow carbohydrazide dye(2-) exerts its effects involves its ability to covalently bind to biomolecules during aldehyde fixation. This binding allows the dye to remain attached to cellular structures, enabling detailed imaging and analysis. The dye targets cellular components such as proteins and nucleic acids, and its fluorescence properties facilitate the visualization of these targets under a fluorescence microscope .
Comparison with Similar Compounds
Lucifer yellow carbohydrazide dye(2-) is unique compared to other similar compounds due to its high water solubility and strong fluorescence. Similar compounds include:
Carboxyfluorescein: Another fluorescent dye used for similar applications but with different excitation/emission properties.
Fluorescein: A widely used dye with different chemical properties and applications.
Rhodamine B: A fluorescent dye with distinct spectral properties and uses
Lucifer yellow carbohydrazide dye(2-) stands out due to its ability to covalently link to biomolecules, making it particularly useful for long-term studies and detailed cellular imaging .
Properties
Molecular Formula |
C13H9N5O9S2-2 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
InChI |
InChI=1S/C13H11N5O9S2/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27)/p-2 |
InChI Key |
OVPVVOAYSGVQSZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


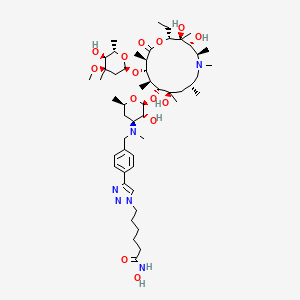
![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5R,6S)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788525.png)
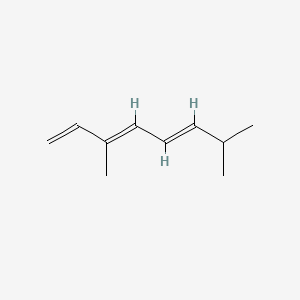
![1-Cyclohexyl-4-[1-(4-fluorophenyl)-2-phenylethyl]piperazine](/img/structure/B10788542.png)
![2-[2-(4,4-difluorocyclohexyl)-2-[2-(methylamino)propanoylamino]acetyl]-N-(3,4-dihydro-2H-chromen-4-yl)-7-ethoxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B10788548.png)
![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8S,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3R,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788559.png)
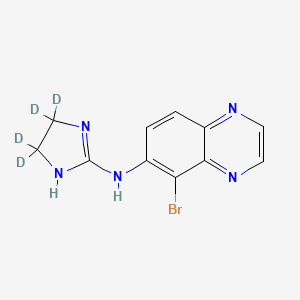
![(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788569.png)
![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788577.png)
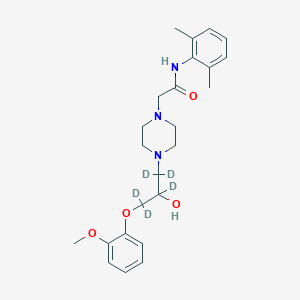
![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R)-7-hydroxy-2-[(4S,5S,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788592.png)
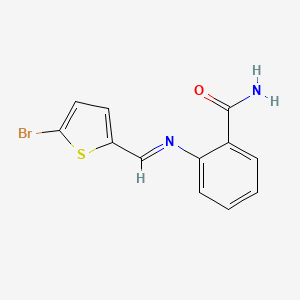
![[(4E,6E,9R,10E,12R,13S,16R,17S)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788614.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788616.png)
